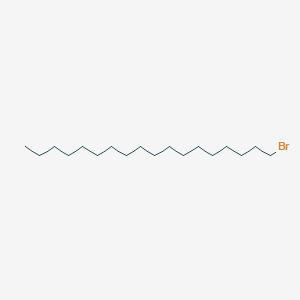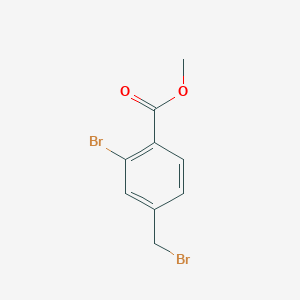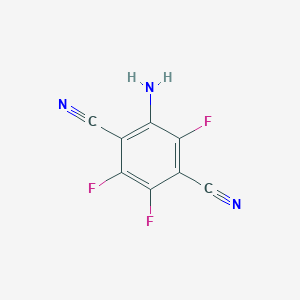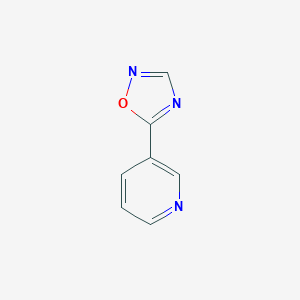
1-Bromooctan
Übersicht
Beschreibung
C18H37Br . It is a long-chain alkyl halide, characterized by a bromine atom attached to the terminal carbon of an eighteen-carbon alkane chain. This compound is a key building block in organic synthesis, particularly in the preparation of surfactants, lubricants, and other specialty chemicals .
Wissenschaftliche Forschungsanwendungen
1-Bromooctadecane has a wide range of applications in scientific research and industry:
Chemistry: Used as a precursor in the synthesis of surfactants and lubricants. .
Biology: Utilized in the modification of biomolecules and the study of membrane dynamics due to its long hydrophobic chain.
Medicine: Investigated for its potential in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Applied in the production of specialty chemicals, coatings, and adhesives to enhance performance and durability
Wirkmechanismus
Target of Action
1-Bromooctadecane, also known as Octadecyl bromide or Stearyl bromide , is primarily used as a building block in organic synthesis . Its primary targets are carbon nanotubes, which it is used to functionalize .
Mode of Action
1-Bromooctadecane undergoes nucleophilic substitution reactions . In these reactions, a nucleophile, a species rich in electrons, donates an electron pair to an electrophile, a species deficient in electrons. This results in the replacement of the bromine atom in 1-Bromooctadecane with the nucleophile .
Biochemical Pathways
It is known that the compound is used in the synthesis of shortened single-walled carbon nanotubes (s-swcnts) . These s-SWCNTs have various applications in nanotechnology, electronics, and materials science .
Pharmacokinetics
It is insoluble in water , which could limit its absorption in the body.
Result of Action
The primary result of 1-Bromooctadecane’s action is the functionalization of carbon nanotubes . This involves the attachment of functional groups to the nanotubes, altering their properties and making them suitable for various applications .
Action Environment
The action of 1-Bromooctadecane can be influenced by various environmental factors. For instance, the compound decomposes when exposed to light . Therefore, it should be stored in a cool, well-ventilated place away from light . Furthermore, it is incompatible with strong oxidizing agents and strong bases , indicating that its stability and efficacy could be affected in environments containing these substances.
Biochemische Analyse
Biochemical Properties
1-Bromooctadecane is known to interact with various biomolecules. It can undergo nucleophilic substitution, which allows it to functionalize carbon nanotubes . This interaction involves the replacement of the bromine atom in 1-Bromooctadecane with another group, typically a nucleophile .
Molecular Mechanism
The molecular mechanism of action of 1-Bromooctadecane is primarily through its ability to undergo nucleophilic substitution . This allows it to interact with various biomolecules and potentially influence their function .
Vorbereitungsmethoden
1-Bromooctadecane is typically synthesized through the reaction of stearyl alcohol with hydrogen bromide. The process involves heating the alcohol to 100°C and introducing dry hydrogen bromide, maintaining the reaction temperature between 100-120°C until the solution no longer absorbs hydrogen bromide. The resulting bromide is then separated, washed with concentrated sulfuric acid, and further purified using methanol and ammonia. The final product is obtained through vacuum distillation, yielding a high-purity compound .
Industrial Production Method:
Reactants: Stearyl alcohol and hydrogen bromide.
Conditions: Heating to 100°C, maintaining 100-120°C during the reaction.
Purification: Washing with sulfuric acid, methanol, and ammonia; vacuum distillation.
Analyse Chemischer Reaktionen
1-Bromooctadecane primarily undergoes nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group. Common reactions include:
Nucleophilic Substitution: The bromine atom is replaced by various nucleophiles such as hydroxide ions, alkoxide ions, or amines, forming alcohols, ethers, or amines, respectively.
Reduction: The compound can be reduced to octadecane using reducing agents like sodium borohydride.
Elimination: Under strong basic conditions, 1-bromooctadecane can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, or amines in polar solvents.
Reduction: Sodium borohydride in ethanol.
Elimination: Potassium hydroxide in ethanol.
Major Products:
Alcohols, Ethers, Amines: From nucleophilic substitution.
Octadecane: From reduction.
Alkenes: From elimination reactions
Vergleich Mit ähnlichen Verbindungen
1-Bromooctadecane is part of a family of long-chain alkyl halides, each with unique properties and applications. Similar compounds include:
- 1-Bromohexadecane (C16H33Br)
- 1-Bromododecane (C12H25Br)
- 1-Bromoeicosane (C20H41Br)
- 1-Bromotetradecane (C14H29Br)
Comparison:
- Chain Length: The primary difference lies in the length of the carbon chain, affecting their physical properties such as melting and boiling points.
- Reactivity: All these compounds undergo similar nucleophilic substitution reactions, but the reactivity may vary slightly based on the chain length and steric factors.
- Applications: While they share common uses in organic synthesis, each compound may be preferred for specific applications based on its chain length and resulting properties .
1-Bromooctadecane stands out due to its optimal chain length, making it particularly useful in the synthesis of surfactants and in the functionalization of carbon nanotubes.
Eigenschaften
IUPAC Name |
1-bromooctadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h2-18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSULSMOGMLRGKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059423 | |
| Record name | 1-Bromooctadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless solid; mp = 25-30 deg C; [Alfa Aesar MSDS] | |
| Record name | 1-Bromooctadecane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19332 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00000594 [mmHg] | |
| Record name | 1-Bromooctadecane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19332 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
112-89-0 | |
| Record name | 1-Bromooctadecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112-89-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromooctadecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112890 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-BROMOOCTADECANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5542 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Octadecane, 1-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Bromooctadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromooctadecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.649 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Bromooctadecane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7M35JLL5U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















